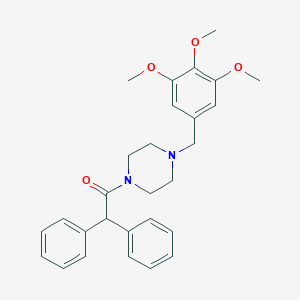![molecular formula C20H25ClN2O5S B249214 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of its downstream targets, leading to a reduction in the activity of this compound. The inhibition of this compound has been shown to have various downstream effects, including the activation of the Wnt signaling pathway and the regulation of glycogen metabolism.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. For example, it has been found to promote neurite outgrowth and enhance synaptic plasticity in the brain. In addition, it has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. These effects suggest that this compound has potential therapeutic applications in the treatment of neurological and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments. It has high purity and yield, making it a suitable candidate for in vitro and in vivo studies. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments. In addition, its potency may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of neurological and metabolic disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. In addition, there is a need for the development of more selective this compound inhibitors that do not have off-target effects. Finally, the use of this compound in combination with other drugs may have synergistic effects and improve its therapeutic potential.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound has been shown to have high purity and yield, making it a suitable candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been implicated in the pathogenesis of many diseases, including Alzheimer's disease, bipolar disorder, and cancer. Therefore, the inhibition of this compound by this compound has potential therapeutic applications in these and other diseases.
Eigenschaften
Molekularformel |
C20H25ClN2O5S |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-26-18-13-20(28-3)19(27-2)12-15(18)14-22-8-10-23(11-9-22)29(24,25)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI-Schlüssel |
WSJGUTMTCHFBRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)




![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


